molecular formula C21H25N5O5S B2677575 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide CAS No. 919854-49-2

1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide

Cat. No.: B2677575
CAS No.: 919854-49-2
M. Wt: 459.52
InChI Key: WLXGREUQPJPPDT-UHFFFAOYSA-N
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Description

Historical Development of Thieno[3,4-c]Pyrazole Research

Thieno[3,4-c]pyrazoles first gained attention in the early 2000s as part of broader efforts to explore fused heterocycles for therapeutic applications. Initial syntheses focused on combining pyrazole rings with thiophene systems to exploit their electron-deficient nature, which facilitates interactions with biological targets. Early work by Haider et al. (2005) demonstrated the feasibility of synthesizing thieno[3,4-c]pyrazoles through cyclocondensation reactions, paving the way for systematic structure-activity relationship (SAR) studies. By 2010, researchers had identified their potential as kinase inhibitors, with specific derivatives showing nanomolar activity against p38 MAPK and JAK2 kinases. The discovery of Tpz-1 , a thieno[2,3-c]pyrazole derivative with potent anticancer activity, further spurred interest in related isomeric systems, including thieno[3,4-c]pyrazoles.

Classification within Heterocyclic Chemistry

Thieno[3,4-c]pyrazoles belong to the broader class of fused bicyclic heterocycles characterized by:

  • A thiophene ring fused at the positions to a pyrazole ring
  • Three heteroatoms (two nitrogen atoms in the pyrazole, one sulfur atom in the thiophene)
  • A planar, aromatic structure enabling π-π stacking interactions

Their classification hinges on the fusion pattern:

Isomer Fusion Positions Key Functional Groups
Thieno[3,4-c]pyrazole 3,4-thiophene to pyrazole Often features 5,5-dioxo groups for enhanced solubility
Thieno[3,2-c]pyrazole 3,2-thiophene to pyrazole Common in antiviral agents
Thieno[2,3-c]pyrazole 2,3-thiophene to pyrazole Prioritized in anticancer research

This structural diversity allows fine-tuning of electronic properties and binding affinities.

Significance of Thieno[3,4-c]Pyrazole Scaffold in Medicinal Chemistry

The scaffold’s medicinal value arises from three key attributes:

  • Kinase modulation : The sulfur atom and adjacent nitrogen centers facilitate hydrogen bonding with ATP-binding pockets in kinases. For example, 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide inhibits inflammatory kinases like Fgr and Hck at IC₅₀ values <1 μM.
  • Metabolic stability : The 5,5-dioxo modification in derivatives such as the target compound reduces hepatic clearance by blocking cytochrome P450 oxidation.
  • Tunable solubility : Piperidine carboxamide substituents, as seen in 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide , improve aqueous solubility while maintaining blood-brain barrier permeability.

Comparison with Related Isomeric Systems

Thieno[3,2-c]pyrazole :

  • Exhibits stronger π-acidity due to sulfur’s position adjacent to the pyrazole nitrogen
  • Preferred for antiviral applications (e.g., inhibition of HIV-1 reverse transcriptase)

Thieno[2,3-c]pyrazole :

  • Displays superior microtubule-disrupting activity, as evidenced by Tpz-1’s EC₅₀ of 0.19 μM in HL-60 leukemia cells
  • Requires stricter steric control during synthesis compared to [3,4-c] isomers

Thieno[3,4-c]pyrazole :

  • Unique capacity for 5,5-dioxo functionalization, enabling:
    • Enhanced solubility through sulfone groups
    • Selective kinase inhibition via sulfone-oxygen interactions
  • Demonstrated 10-fold higher selectivity for cancer cells over fibroblasts compared to [2,3-c] analogs in preclinical models

Properties

IUPAC Name

1-[2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c1-12-3-4-17(13(2)9-12)26-19(15-10-32(30,31)11-16(15)24-26)23-20(28)21(29)25-7-5-14(6-8-25)18(22)27/h3-4,9,14H,5-8,10-11H2,1-2H3,(H2,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGREUQPJPPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the piperidine-4-carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole core has been associated with the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with receptors or enzymes involved in inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities .
  • Neuroprotective Potential : There is emerging evidence suggesting that this compound could be beneficial in neurodegenerative conditions due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate neurotransmitter release and inflammatory responses.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thieno[3,4-c]pyrazole core.
  • Introduction of the piperidine moiety via coupling reactions with appropriate reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Optimization of reaction conditions to enhance yield and purity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A recent investigation demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed reduced markers of inflammation .

Mechanism of Action

The mechanism of action of 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a sulfonated thienopyrazole and a piperidine-carboxamide moiety. Below is a comparative analysis with key analogues:

Compound Key Structural Features Pharmacological Relevance
Target Compound Thieno[3,4-c]pyrazole, 5,5-dioxo, 2,4-dimethylphenyl, piperidine-4-carboxamide Potential anti-inflammatory or enzyme inhibition (inferred from sulfonated pyrazole motifs)
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Thienopyrazole with 5-oxopyrrolidine-carboxamide and 4-methoxyphenyl Enhanced solubility due to methoxy group; possible CNS activity
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazole with chlorophenyl/fluorophenyl substituents, piperidine-4-one Higher lipophilicity (logP ~3.2) due to halogenated aryl groups; kinase inhibition potential
Eltrombopag (C25H22N4O4) Non-peptide thrombopoietin receptor agonist with hydrazino-biphenyl-carboxylic acid core Clinically approved for thrombocytopenia; demonstrates efficacy in platelet production

Pharmacokinetic and Physicochemical Properties

  • Solubility: The target compound’s piperidine-carboxamide group likely improves aqueous solubility compared to non-polar analogues like halogenated pyrazoles (e.g., 4-chlorophenyl derivatives) .
  • LogP : Estimated at ~2.5 (via XlogP3), balancing the hydrophobic 2,4-dimethylphenyl group and polar carboxamide .
  • Metabolic Stability: The 5,5-dioxo group may reduce oxidative metabolism, enhancing half-life relative to non-sulfonated pyrazoles .

Biological Activity

1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines a thieno[3,4-c]pyrazole core with a piperidine moiety, which may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name: 1-[2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide

Molecular Formula: C21H25N5O5S

Molecular Weight: 445.52 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thieno[3,4-c]pyrazole core is known for its affinity to various receptors and enzymes. The binding of the compound to these targets may modulate their activity and influence several biochemical pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could bind to receptors influencing neurotransmitter systems or inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For instance:

  • Cell Line Studies: In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in various cancer cell lines.
  • Mechanistic Insights: These compounds may trigger cell cycle arrest and promote programmed cell death through the activation of caspases.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Cytokine Modulation: Studies suggest that it may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models: In vivo experiments have demonstrated reduced inflammation in models of arthritis when treated with similar compounds.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into their mechanisms:

StudyFindings
Demonstrated the synthesis of thieno[3,4-c]pyrazole derivatives showing significant anticancer activity against breast cancer cell lines.
Explored the anti-inflammatory effects of pyrazole derivatives in animal models, noting a reduction in inflammatory markers.
Investigated the pharmacokinetics and bioavailability of similar compounds, suggesting favorable profiles for therapeutic use.

Q & A

How can the synthesis of this compound be optimized for higher yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic screening of reaction parameters. For example:

  • Catalyst Selection: Use Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions, as demonstrated in pyrazole-based syntheses .
  • Solvent Systems: Employ degassed DMF/water mixtures to minimize side reactions .
  • Design of Experiments (DoE): Apply statistical modeling to identify critical factors (e.g., temperature, stoichiometry) for reproducibility, as shown in flow-chemistry protocols .
  • Purification: Utilize column chromatography or recrystallization based on polarity differences, guided by melting point and spectroscopic data .

What analytical techniques are most reliable for structural validation?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbamate/amide linkages .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dioxo-thieno ring) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-Ray Crystallography: Resolve ambiguities in stereochemistry, as applied to pyrazole-carbothioamide derivatives .

How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for the proposed structure .
  • Crystallographic Confirmation: Use single-crystal X-ray diffraction to unambiguously resolve spatial arrangements, as done for structurally similar pyrazole derivatives .
  • Isotopic Labeling: Track specific protons or carbons in complex spectra using deuterated solvents or ¹³C-labeled precursors .

How to design derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Core Modifications: Vary substituents on the 2,4-dimethylphenyl group or piperidine carboxamide moiety to assess electronic/steric effects .
  • Bioisosteric Replacement: Substitute the thieno[3,4-c]pyrazole ring with isoxazole or triazole systems, as seen in hybrid compound studies .
  • Functional Group Additions: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility or target binding, inspired by coumarin-pyrazole hybrids .

What in silico methods predict the compound’s biological activity?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs), leveraging PubChem’s 3D structural data .
  • QSAR Modeling: Train models on datasets of pyrazole derivatives with known bioactivity to predict IC₅₀ values .
  • ADMET Prediction: Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

How to address poor solubility in biological assays?

Level: Advanced
Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) for in vitro assays, as validated in pyridazinyl-pyrazole studies .
  • Prodrug Design: Synthesize ester or phosphate derivatives to enhance aqueous solubility, then hydrolyze in situ .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles, inspired by hydrophobic heterocyclic drug delivery systems .

What strategies mitigate challenges in scaling up synthesis?

Level: Basic
Methodological Answer:

  • Flow Chemistry: Transition from batch to continuous-flow reactors to improve heat/mass transfer and reproducibility, as demonstrated in diphenyldiazomethane synthesis .
  • Catalyst Recycling: Immobilize Pd catalysts on solid supports to reduce costs and metal contamination .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR probes) to detect intermediates and optimize reaction endpoints .

How to reconcile contradictory bioactivity data across assays?

Level: Advanced
Methodological Answer:

  • Assay Condition Analysis: Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa), which may alter target expression .
  • Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (>95% purity required for reliable data) .
  • Orthogonal Assays: Validate findings using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., apoptosis markers) readouts .

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